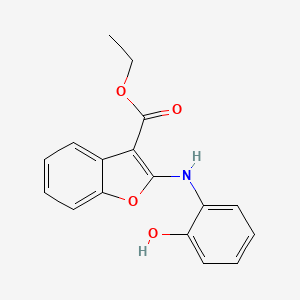

Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are widely distributed in nature and have been extensively studied for their pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of benzofuran derivatives makes them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones using a base such as potassium carbonate in a solvent like dimethylformamide . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the reaction of appropriate starting materials under microwave irradiation, which significantly reduces reaction time and improves product yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex benzofuran derivatives.

Biology: Studied for its potential anti-tumor and antibacterial activities.

Medicine: Investigated for its potential use as an anti-viral and anti-oxidative agent.

Industry: Utilized in the development of new antimicrobial agents due to its broad-spectrum activity

Mechanism of Action

The mechanism of action of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its anti-oxidative effects. It also interacts with bacterial cell membranes, leading to disruption and antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(2,4-dimethoxybenzoyl)acetate: Another benzofuran derivative with similar synthetic routes.

4-Phenyl-2-((3-arylsydnon-4-yl-methylene)hydrazono)-2,3-dihydro-thiazoles: Compounds with similar biological activities but different core structures

Uniqueness

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad-spectrum biological activities make it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core with a carboxylate ester group and a hydroxyaniline substituent, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO₃. The compound's structure allows for interactions with biological systems that may enhance its solubility and bioavailability compared to other derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 241.28 g/mol |

| Solubility | Soluble in organic solvents |

1. Anticancer Activity

Research indicates that derivatives of benzofuran exhibit promising anticancer properties. This compound has shown potential for inhibiting specific cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as ERK/MAPK and PI3K/Akt pathways .

Case Study:

A study involving the evaluation of benzofuran derivatives found that certain compounds significantly inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis . this compound was included in these evaluations due to its structural similarities.

2. Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. This compound may exhibit activity against various pathogens, including bacteria and fungi. The presence of the hydroxyaniline moiety is believed to enhance its interaction with microbial targets.

Research Findings:

In a comparative study of various benzofuran derivatives, it was found that those with hydroxyl substitutions displayed increased activity against Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through its ability to inhibit pro-inflammatory cytokine production. Compounds with similar structures have been shown to reduce levels of IL-6 and TNF-alpha in vitro, indicating their potential use in treating inflammatory diseases .

Experimental Evidence:

In vitro assays demonstrated that treatment with benzofuran derivatives led to decreased expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS) . This suggests that this compound could be beneficial in managing conditions like arthritis or other inflammatory disorders.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound | Activity Type | Mechanism |

|---|---|---|

| Ethyl 2-(2-chlorophenyl)-5-hydroxybenzofuran-3-carboxylate | Antimicrobial | Disruption of cell membrane integrity |

| Ethyl 6-chloro-5-hydroxy-2-methylbenzofuran-3-carboxylate | Anticancer | Induction of apoptosis via ERK pathway modulation |

| Ethyl 2-(furan-2-yl)-5-hydroxybenzofuran-3-carboxylate | Anti-inflammatory | Inhibition of cytokine production |

Properties

CAS No. |

82131-02-0 |

|---|---|

Molecular Formula |

C17H15NO4 |

Molecular Weight |

297.30 g/mol |

IUPAC Name |

ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C17H15NO4/c1-2-21-17(20)15-11-7-3-6-10-14(11)22-16(15)18-12-8-4-5-9-13(12)19/h3-10,18-19H,2H2,1H3 |

InChI Key |

HYPNCOUCYZGSRT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC=CC=C21)NC3=CC=CC=C3O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.